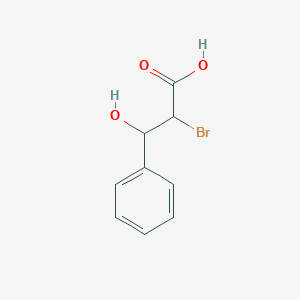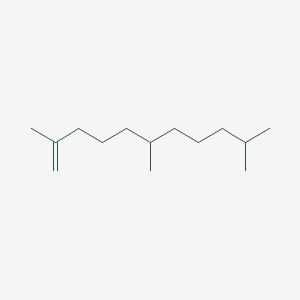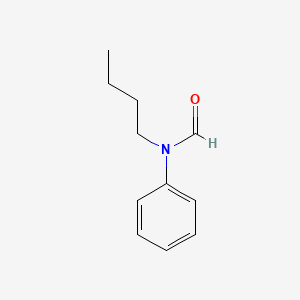
Formanilide, N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formanilide, N-butyl- is an organic compound that belongs to the class of formamides It is a derivative of formanilide where the hydrogen atom on the nitrogen is replaced by a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formanilide, N-butyl- can be synthesized through the formylation of N-butylaniline. One common method involves the reaction of N-butylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Formanilide, N-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through distillation or chromatography to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Formanilide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-butyl-N-phenylformamide.
Reduction: Reduction reactions can convert it back to N-butylaniline.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-butyl-N-phenylformamide.
Reduction: N-butylaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Formanilide, N-butyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used as an additive in rubber products and as a precursor in the synthesis of fungicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of Formanilide, N-butyl- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The butyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formanilide: The parent compound with a hydrogen atom instead of a butyl group.
N-methylformanilide: A derivative with a methyl group on the nitrogen.
N-ethylformanilide: A derivative with an ethyl group on the nitrogen.
Uniqueness
Formanilide, N-butyl- is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of proteins and membranes.
Eigenschaften
CAS-Nummer |
35082-00-9 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-butyl-N-phenylformamide |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12(10-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI-Schlüssel |
QPVBEECXBFAHRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
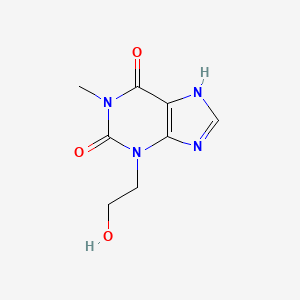
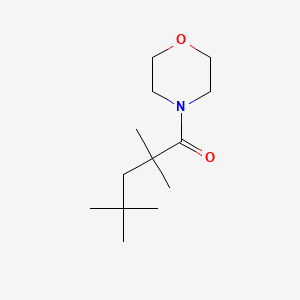

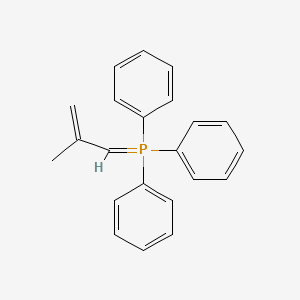

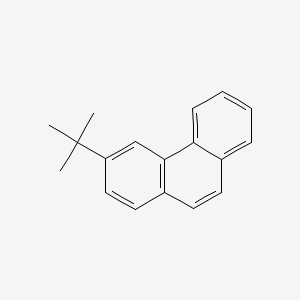
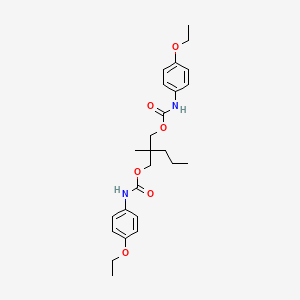
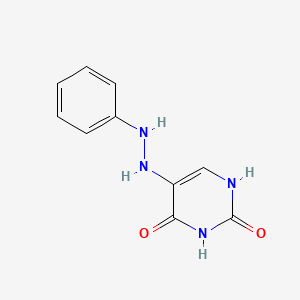
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
